1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide is a heterocyclic compound with the molecular formula C8H8N4O It is a derivative of pyridine and pyrrole, featuring a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as Janus kinase 3 (JAK3) by binding to the active site and blocking substrate access. This inhibition can modulate various signaling pathways, leading to therapeutic effects in diseases like cancer and autoimmune disorders .
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Comparison: 1H-Pyrrolo[2,3-b]pyridine-5-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and biological activity compared to its analogs. For example, while 1H-pyrrolo[2,3-b]pyridine-5-carboxamide is primarily studied for its role as an immunomodulator, the carbohydrazide derivative is explored for its broader range of chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)6-3-5-1-2-10-7(5)11-4-6/h1-4H,9H2,(H,10,11)(H,12,13) |
InChI Key |
FUBQFYUKROMDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C(=O)NN |
Origin of Product |
United States |
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